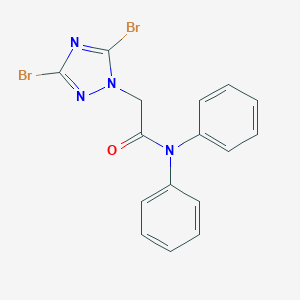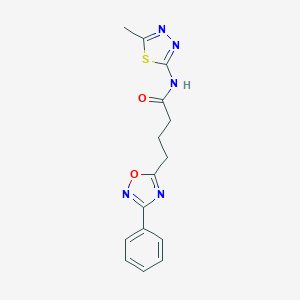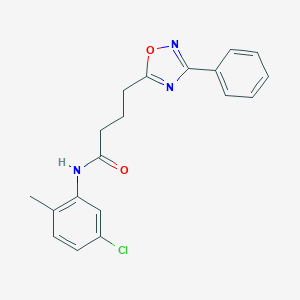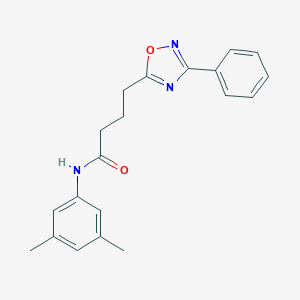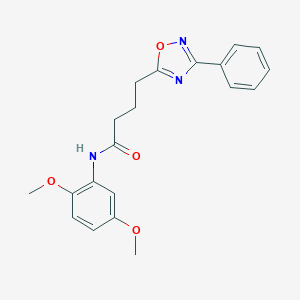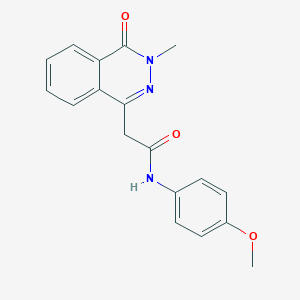
N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide, also known as MOPA, is a chemical compound that has been synthesized for its potential use in scientific research. MOPA is a phthalazinone derivative that has shown promise in various laboratory experiments due to its unique chemical structure and properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in laboratory experiments is its cost-effectiveness. The synthesis process is relatively simple and can be completed in a few steps, making it a cost-effective compound to produce. However, one limitation of using N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide and its potential side effects.
将来の方向性
There are several future directions for the use of N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in scientific research. One potential application is in the treatment of cancer. N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has been shown to have anti-cancer properties, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of Alzheimer's and Parkinson's diseases. N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has been shown to have neuroprotective properties, and further studies are needed to determine its potential as a therapy for these diseases. Overall, the potential uses of N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in scientific research are vast, and further studies are needed to fully understand its potential.
合成法
The synthesis of N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide involves the reaction of 4-methoxyaniline with 3-methylphthalic anhydride in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide. The synthesis process is relatively straightforward and can be completed in a few steps, making it a cost-effective compound to produce.
科学的研究の応用
N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment used to destroy cancer cells.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-21-18(23)15-6-4-3-5-14(15)16(20-21)11-17(22)19-12-7-9-13(24-2)10-8-12/h3-10H,11H2,1-2H3,(H,19,22) |
InChIキー |
OLBJIULZJKWFBM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
